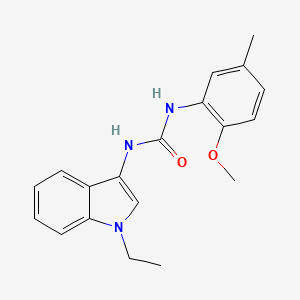

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(2)9-10-18(15)24-3/h5-12H,4H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPPDCDLUFNERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The indole ring can facilitate binding to protein targets, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural and synthetic aspects of the target compound with analogs from the literature:

Key Observations

Substituent Impact on Physicochemical Properties: The target compound’s ethyl-indole group enhances lipophilicity compared to hydroxyethyl (e.g., ) or pyrimidine/triazole-containing analogs (). This may influence membrane permeability and metabolic stability.

In contrast, the indole core in the target compound offers a bicyclic structure with π-π stacking and hydrophobic interactions.

Synthetic Challenges :

- Low yields in analogs like (22%) suggest challenges in coupling reactions with bulky or polar substituents. The target compound’s synthesis may face similar hurdles due to steric hindrance from the ethyl-indole group.

The target compound’s indole moiety is prevalent in serotonin receptor modulators, hinting at possible CNS applications.

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Thermodynamic and Kinetic Data: No direct thermodynamic data (e.g., binding affinities) are available for the target compound. However, analogs like with piperazine-pyrimidine motifs exhibit nanomolar IC₅₀ values in kinase assays, suggesting urea derivatives’ versatility in drug design.

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound classified as a urea derivative, notable for its unique structural features, including an indole ring and a methoxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.

Chemical Structure

The molecular formula of this compound is . The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The indole moiety is known for facilitating binding to protein targets, which may modulate enzyme activity or receptor interactions. The presence of methoxy and methyl groups enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | 4.2 | Induction of apoptosis |

| HepG2 | 0.71 | Cell cycle arrest at S phase |

| MCF7 | 1.39 | Apoptosis induction |

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

- Inhibition of COX Enzymes : Studies indicate that it selectively inhibits cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

| Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| COX-1 | 5.40 | High |

| COX-2 | 0.01 | Higher than COX-1 |

Case Studies and Research Findings

- Study on Antitumor Activity : A research article published in the Journal of Medicinal Chemistry reported that derivatives of indole-based compounds exhibit potent antitumor activity through mechanisms involving cell cycle disruption and apoptosis induction .

- Inflammation Models : In vivo models demonstrated that the compound significantly reduced inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases .

- Comparative Analysis : When compared to similar compounds such as 1-(1-ethylindol-3-yl)-3-(phenyl)urea, the unique substitution pattern of this compound contributes to its enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.